Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a methoxy group at the 4-position, a phenyl group at the 1-position, and a carboxylate ester group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate and 2-cyano-N-phenylethanamide.
Reaction Conditions: The reaction can be carried out using microwave-assisted chemistry, which provides a simple and convenient method for synthesizing the compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts and solvents to improve the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions on the pyridine ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: New derivatives with different substituents on the pyridine ring.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate are currently unknown
Mode of Action
It is known that the compound is synthesized using the biginelli reaction as the key step .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate: Lacks the methoxy group at the 4-position.
Methyl 4-methoxy-6-oxo-1-(4-trifluoromethylphenyl)-1,6-dihydropyridine-3-carboxylate: Contains a trifluoromethyl group instead of a phenyl group.
Uniqueness: The presence of the methoxy group at the 4-position in Methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl 4-methoxy-6-oxo-1-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-8-13(16)15(9-11(12)14(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMQOIQRJOYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.